molecular formula C13H19NO5 B12948848 (S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid

(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid

Cat. No.: B12948848
M. Wt: 269.29 g/mol
InChI Key: KLZXIQSSORMVEF-VIFPVBQESA-N
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Description

(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to the alpha carbon of the amino acid. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation, followed by nucleophilic substitution with various nucleophiles.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and metabolic pathways.

    Medicine: It has potential therapeutic applications in the development of drugs for neurological disorders, cancer, and infectious diseases.

    Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino acid and a trimethoxybenzyl group. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid

InChI

InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m0/s1

InChI Key

KLZXIQSSORMVEF-VIFPVBQESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C[C@@H](CN)C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(CN)C(=O)O

Origin of Product

United States

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